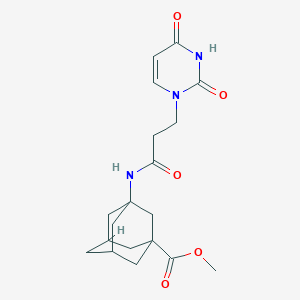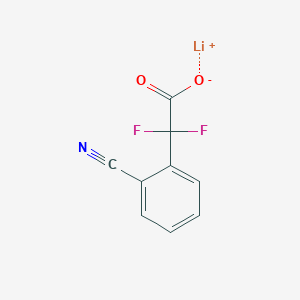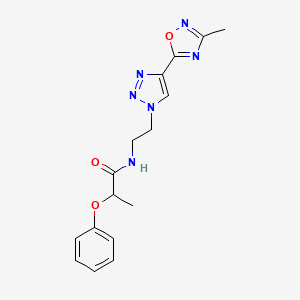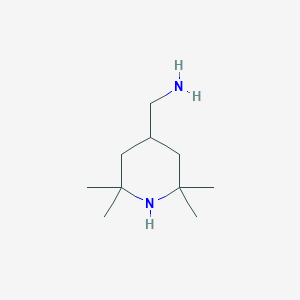
1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2,4-difluorophenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 2,4-difluorophenyl and carboxylic acid groups attached to it .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atoms could also make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could affect its polarity, reactivity, and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. Research by Jacobsen et al. (2018) used a structurally related molecule, 1H-Pyrazole-3,5-dicarboxylic acid, in the synthesis of MOFs with different topologies. The study found that the ratio of metal ions and the presence of formic acid significantly influenced the MOF structure. This research provides insights into how the substitution of the pyrazole carboxylic acid moiety, similar to 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, could be used in designing new MOFs with desired properties (Jacobsen, Reinsch, & Stock, 2018).
Chemical Synthesis and Reactivity
The pyrazole ring, a core structure in this compound, has been extensively studied for its reactivity and potential in synthesizing novel compounds. For instance, research by Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamide and carboxylate derivatives, demonstrating the versatility of pyrazole-based compounds in chemical synthesis. This work suggests that derivatives of this compound could also be valuable in the synthesis of a wide range of chemical compounds with potential applications in pharmaceuticals and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).
Material Science and Luminescence
MOFs and related compounds often exhibit interesting optical properties, such as luminescence, which can be harnessed in sensors, imaging, and light-emitting devices. A study by Feng et al. (2016) on pyrazolecarboxylic metal organic frameworks demonstrated highly intense electrochemiluminescence (ECL), suggesting potential applications in sensing and optical devices. This indicates that materials derived from this compound could also exhibit unique optical properties, expanding their applicability in technology and material science (Feng, Ma, Zhang, Li, & Zhao, 2016).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid . These factors could include temperature, pH, and the presence of other molecules in the body. Understanding these influences could help optimize the use of the compound in a therapeutic context.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPQZDCOLISRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-84-3 |
Source


|
| Record name | 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)


![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)





![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)
![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)
